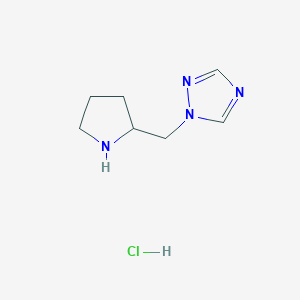

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride

Description

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with a pyrrolidinylmethyl group and formulated as a hydrochloride salt. This structural configuration enhances its solubility and stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C7H13ClN4 |

|---|---|

Molecular Weight |

188.66 g/mol |

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole;hydrochloride |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-7(9-3-1)4-11-6-8-5-10-11;/h5-7,9H,1-4H2;1H |

InChI Key |

RQYYPWHDEULJRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CN2C=NC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis typically involves:

- Preparation of the azole anion (from 1,2,4-triazole)

- Alkylation with a pyrrolidine-containing alkylating agent (often a mesylate or chloride derivative)

- Deprotection or purification steps

- Conversion to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as dioxane

This approach avoids aqueous work-ups during isolation due to the hygroscopic nature of intermediate compounds.

Detailed Synthetic Procedure

A representative procedure from the literature is as follows:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Generation of azole anion | 1,2,4-triazole + NaH in DMF | - | NaH (0.12 mol), DMF solvent |

| 2 | Alkylation with N-Cbz-prolinol mesylate or chloride | Alkylating agent (mesylate or chloride) | 16–65% | Alkylation at room temperature or mild heating |

| 3 | Deprotection (removal of Cbz protecting group) | Hydrogenolysis or acidic conditions | - | Yields 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole |

| 4 | Conversion to hydrochloride salt | 10% HCl in dioxane, evaporation to dryness | - | Produces stable hydrochloride salt |

This two-step method (alkylation + deprotection) is efficient and scalable, demonstrated by multigram syntheses.

Preparation of 1H-1,2,4-Triazole Intermediate

The 1,2,4-triazole ring itself can be synthesized industrially via a high-pressure reaction involving methyl formate, hydrazine hydrate, and ammonium salts, followed by crystallization from ethanol. This process is important for producing the triazole starting material used in the alkylation step.

Experimental Conditions and Analytical Data

Reagents and Solvents

- Sodium hydride (NaH) as base for azole anion generation

- Dimethylformamide (DMF) as solvent for alkylation

- N-Cbz-prolinol mesylate or chloride as alkylating agents

- Hydrochloric acid in dioxane for salt formation

Analytical Techniques

- Thin-layer chromatography (TLC) for reaction monitoring

- Column chromatography for purification

- ^1H and ^13C NMR spectroscopy for structure confirmation

- Mass spectrometry (CI and EI modes) for molecular weight confirmation

- Elemental analysis for purity assessment

Summary Table of Preparation Methods

| Parameter | Method Details | Reference |

|---|---|---|

| Base for azole anion | NaH (0.12 mol) in DMF | |

| Alkylating agent | N-Cbz-prolinol mesylate or chloride | |

| Reaction medium | DMF, room temperature to mild heating | |

| Deprotection | Hydrogenolysis or acid treatment | |

| Salt formation | 10% HCl in dioxane, evaporation | |

| Yields | 16–65% overall | |

| Analytical methods | NMR, MS, TLC, elemental analysis |

Chemical Reactions Analysis

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .

Scientific Research Applications

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and triazole rings in its structure allow it to bind to these targets with high affinity, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

1-(2-Chloroethyl)-1H-1,2,4-triazole

Penconazole

- Substituent : 2,4-Dichlorophenylpentyl group.

- Applications : Broad-spectrum fungicide targeting powdery mildews .

- Key Differences : The dichlorophenyl group increases hydrophobicity (log P ≈ 3.5), enhancing membrane permeability but reducing water solubility compared to the pyrrolidinylmethyl derivative .

Loreclezole Hydrochloride

- Substituent : Chlorophenyl-ethenyl group.

- Applications : Anticonvulsant with activity linked to GABA receptor modulation .

Physicochemical Properties

| Compound | log P | Solubility (mg/mL) | Stability |

|---|---|---|---|

| 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole HCl | 1.8 | >50 (aqueous) | Stable at room temperature |

| Penconazole | 3.5 | <1 (aqueous) | Photodegradable |

| Loreclezole HCl | 4.2 | ~10 (DMSO) | Sensitive to hydrolysis |

The hydrochloride salt form of the target compound ensures high water solubility, a critical factor for drug formulation .

Biological Activity

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride (CAS Number: 1311317-89-1) is a compound that belongs to the class of 1,2,4-triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClN₄ |

| Molecular Weight | 188.66 g/mol |

| CAS Number | 1311317-89-1 |

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies on various triazole derivatives have shown efficacy against a range of pathogens:

- Gram-positive bacteria: Compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 15.63 to 500 μg/mL against strains such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal activity: Some triazole derivatives have been reported to possess strong antifungal activity, with certain compounds outperforming established antifungal agents .

Anticancer Activity

The potential of this compound in cancer treatment is supported by its ability to inhibit tumor cell proliferation. Studies have highlighted the cytotoxic effects of various triazole derivatives on different cancer cell lines:

- Cytotoxicity: Compounds with similar structures have shown IC50 values lower than those of conventional chemotherapeutics like doxorubicin in various cell lines .

Other Biological Activities

The biological activity of this compound extends beyond antimicrobial and anticancer effects:

- Anticonvulsant properties: Some triazole derivatives have been evaluated for their anticonvulsant activity, showing promise in reducing seizure activity in animal models .

- Anti-inflammatory and analgesic effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for pain management therapies .

Structure-Activity Relationships (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Key points include:

- Substituents on the triazole ring: The presence of electron-donating groups has been associated with enhanced antimicrobial and anticancer activities.

- Pyrrolidine moiety influence: The pyrrolidine group attached to the triazole core plays a crucial role in modulating the pharmacokinetic properties and biological efficacy of the compound .

Case Studies and Research Findings

Several studies have elucidated the biological potential of triazole derivatives:

- Synthesis and Evaluation of Antimicrobial Activity: A study synthesized various triazole compounds and evaluated their antibacterial activity against multiple strains. Notably, some compounds exhibited MIC values comparable to existing antibiotics .

- Anticancer Activity Assessment: Research demonstrated that specific triazole derivatives could effectively inhibit cell growth in cancer models, suggesting their potential as lead compounds for drug development .

- Evaluation of Anticonvulsant Effects: In vivo studies indicated that certain triazole derivatives could significantly reduce seizure frequency in animal models, highlighting their therapeutic potential in epilepsy management .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride, and how can purity be maximized?

- Methodological Answer : A high-yield approach involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under solvent-free conditions, followed by chloromethylation using thionyl chloride in chloroform. This two-step process achieves >92.3% yield by optimizing stoichiometry and reaction time. Purity is enhanced via recrystallization in chloroform, validated by HPLC (≥99% purity) .

- Key Data :

| Step | Reactants/Conditions | Yield |

|---|---|---|

| Hydroxymethylation | Paraformaldehyde, catalyst-free, 80°C | ~95% |

| Chloromethylation | Thionyl chloride, CHCl₃, 0°C to RT | 92.3% |

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Use FTIR to confirm functional groups (e.g., triazole ring C=N stretching at ~1520 cm⁻¹) and HCl salt formation (broad O-H/N-H bands). HPLC with UV detection (λ = 254 nm) ensures purity, while ¹H/¹³C NMR resolves substituent geometry (e.g., pyrrolidine methylene protons at δ 3.8–4.2 ppm) .

Q. How can researchers validate the hydrochloride salt formation during synthesis?

- Methodological Answer : Titration with AgNO₃ confirms Cl⁻ presence, while thermogravimetric analysis (TGA) monitors decomposition steps (e.g., HCl loss at ~200°C). Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 43.2%, H: 6.5%, N: 22.4%, Cl: 14.2%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) influence biological activity?

- Methodological Answer : Replace the pyrrolidine group with aryl or alkyl substituents (e.g., 4-chlorophenyl or methylsulfonyl) to assess COX-2 inhibition or antifungal activity. Biological assays (e.g., enzyme-linked immunosorbent assays for COX-2) show that electron-withdrawing groups (e.g., -Cl) enhance binding affinity, while bulky groups reduce solubility .

- Example Data :

| Substituent | IC₅₀ (COX-2 Inhibition) |

|---|---|

| 4-Chlorophenyl | 0.8 μM |

| Methylsulfonyl | 1.2 μM |

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps (e.g., hydroxymethylation). Solvent choice (e.g., CHCl₃ vs. THF) impacts intermediate stability; chloroform reduces thionyl chloride decomposition. Statistical optimization (e.g., Box-Behnken design) balances temperature, stoichiometry, and stirring rate .

Q. How can chiral resolution be achieved for enantiomerically pure derivatives?

- Methodological Answer : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) or enzymatic resolution (e.g., lipase-mediated esterification). For example, optical resolution of racemic triazole derivatives via diastereomeric salt formation with L-tartaric acid achieves >98% enantiomeric excess .

Q. What computational methods predict the compound’s environmental fate or metabolic pathways?

- Methodological Answer : Density functional theory (DFT) calculates hydrolysis rates (e.g., half-life in water at pH 7: ~30 days). Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes to predict metabolites (e.g., hydroxylation at the pyrrolidine ring) .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

- Methodological Answer : Stability varies with HCl concentration. At >2 M HCl, the triazole ring undergoes partial hydrolysis (confirmed by LC-MS). Use buffered conditions (pH 4–6) during biological assays to prevent degradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 28 days .

Q. How can researchers reconcile discrepancies in biological activity across different studies?

- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time). For antifungal studies, compare MIC values against Candida albicans using CLSI guidelines. Contradictions may arise from impurity profiles (e.g., residual solvents affecting cell viability) .

Methodological Tables

Table 1 : Comparative Solvent Effects on Chloromethylation Yield

| Solvent | Reaction Time (h) | Yield (%) | By-Products (%) |

|---|---|---|---|

| CHCl₃ | 4 | 92.3 | 0.5 |

| THF | 6 | 78.1 | 5.2 |

| DCM | 5 | 85.6 | 1.8 |

| Source: Adapted from |

Table 2 : Substituent Effects on Antifungal Activity (MIC, μg/mL)

| Substituent | Aspergillus flavus | Fusarium oxysporum |

|---|---|---|

| Pyrrolidin-2-ylmethyl | 12.5 | 25.0 |

| 4-Fluorophenyl | 6.3 | 12.5 |

| 4-Methylsulfonyl | 3.1 | 6.3 |

| Source: Derived from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.